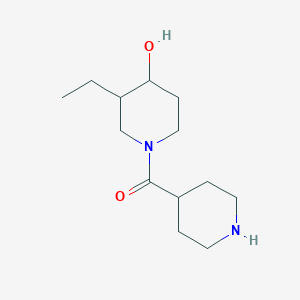

(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone

説明

特性

IUPAC Name |

(3-ethyl-4-hydroxypiperidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-10-9-15(8-5-12(10)16)13(17)11-3-6-14-7-4-11/h10-12,14,16H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSFFYMOHYOCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生化学分析

Biochemical Properties

(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to interact with certain oxidoreductases, influencing redox reactions within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, it can impact cell proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in a cascade of molecular events that ultimately affect cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Toxicity studies have shown that high doses can lead to organ damage and other adverse effects, emphasizing the need for careful dosage optimization.

生物活性

The compound (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone is a piperidine derivative that has garnered interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on receptor interactions, therapeutic implications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features two piperidine rings, which are known to interact with various neurotransmitter receptors, contributing to the compound's biological effects.

Receptor Interactions

Research indicates that compounds with similar piperidine structures often exhibit significant activity at various receptors, including:

- Histamine H3 Receptors : Compounds with piperidine moieties have shown affinity for histamine H3 receptors, which are implicated in regulating neurotransmitter release and may play a role in treating conditions such as cognitive disorders and obesity .

- Sigma Receptors : The sigma-1 receptor is another target for piperidine derivatives. These compounds can modulate pain pathways and have been studied for their potential analgesic effects .

Pharmacological Effects

- Analgesic Properties : The dual action on histamine H3 and sigma receptors suggests potential use in managing nociceptive and neuropathic pain. Studies have demonstrated that specific analogs can effectively reduce pain responses in animal models .

- CNS Activity : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating central nervous system disorders, including anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Key findings include:

- Hydroxyl Substitution : The presence of a hydroxyl group at the 4-position of the piperidine ring significantly enhances receptor binding affinity. This modification has been linked to increased potency at both histamine H3 and sigma receptors .

- Ethyl Group Influence : The ethyl substitution at the 3-position appears to influence lipophilicity and receptor selectivity, which may enhance oral bioavailability and efficacy .

Case Studies

Several studies have investigated the pharmacological profiles of similar compounds:

- Study on Dual Receptor Ligands : A recent study highlighted the development of dual piperidine-based ligands that target both histamine H3 and sigma receptors, demonstrating significant analgesic effects in preclinical models .

- CNS Disorder Models : In rodent models, compounds with structural similarities to this compound exhibited anxiolytic-like activity without inducing hyperlocomotion, suggesting a favorable side effect profile .

Data Table of Biological Activities

科学的研究の応用

Medicinal Chemistry Applications

1.1. Neuropharmacology

One of the primary applications of (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-4-yl)methanone is in the field of neuropharmacology. Research indicates that piperidine derivatives can act as antagonists for muscarinic receptors, which are implicated in several neurological disorders such as schizophrenia and Alzheimer's disease. For instance, compounds similar to this compound have been studied for their effects on cognitive function and memory enhancement in animal models .

1.2. Pain Management

Another significant application is in pain management. Piperidine derivatives have been identified as potential analgesics, with some studies suggesting that they can modulate pain pathways effectively. This compound's structure allows it to interact with opioid receptors, providing a basis for developing new pain relief medications with fewer side effects compared to traditional opioids .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various studies have analyzed how modifications to the piperidine ring influence biological activity, leading to the development of more potent and selective compounds. This research is essential for designing drugs that target specific receptors while minimizing adverse effects .

Case Study 1: Cognitive Enhancement

A study published in the Journal of Molecular Structure investigated a series of piperidine derivatives, including this compound, for their effects on cognitive function in rodent models. The results indicated significant improvements in memory retention and learning capabilities when administered at optimized doses .

Case Study 2: Analgesic Properties

Another research effort focused on evaluating the analgesic properties of this compound through formalin-induced pain models in rats. The findings suggested that the compound exhibited dose-dependent analgesic effects comparable to established analgesics, highlighting its potential as a new therapeutic agent .

類似化合物との比較

Key Observations :

- Substituent Bulk and Hydrophobicity : The 4-isopropyl group in MtDprE1 inhibitors enhances target binding affinity but may reduce aqueous solubility . In contrast, smaller substituents like methyl or hydroxyl (as in the target compound) improve solubility and pharmacokinetics .

- Electron-Withdrawing Groups : Chloro (e.g., 6-chloropyrimidine) or fluoro substituents (e.g., 3-fluoro-4-methylphenyl) improve enzyme inhibition by modulating electronic interactions .

- Heterocyclic Linkers : Morpholine or pyrimidine rings in R2 positions enhance potency against MtDprE1 compared to simpler aryl groups .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Introduction of isopropyl or difluoromethyl groups (e.g., (3-(difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, logP: ~2.5) increases membrane permeability but may compromise solubility .

- Metabolic Stability : Hydroxyl groups (as in the target compound) are prone to glucuronidation, whereas methyl or morpholine substituents enhance stability .

準備方法

Literature-Reported Synthesis of Related Piperidinyl Methanones

A closely related compound, (3-Hydroxypiperidin-1-yl)(4-methylphenyl)methanone, was synthesized following a published procedure (Revathi et al., 2015), which provides a useful template for preparing this compound:

- Step 1 : In a 250 mL round-bottom flask, 3-hydroxypiperidine (0.01 mol, 1 g) was dissolved in 15 mL of ethyl methyl ketone and stirred at room temperature.

- Step 2 : Triethylamine (0.02 mol, 1.3 mL) was added after 5 minutes to act as a base.

- Step 3 : 4-Methyl benzoyl chloride (0.02 mol, 1.2 mL) was added along with an additional 15 mL of ethyl methyl ketone.

- Step 4 : The mixture was stirred at room temperature for 2 hours, during which a white precipitate formed.

- Step 5 : The precipitate was filtered off, and the filtrate was evaporated to yield crude product.

- Step 6 : The crude product was recrystallized twice from ethyl methyl ketone to yield yellow block-like crystals with a yield of 82% and melting point of 70°C.

This procedure highlights the mild and efficient formation of the piperidinyl methanone linkage via acyl chloride reaction in the presence of triethylamine and suitable solvent.

Adaptation for this compound

By analogy, the preparation of this compound would involve:

- Using 3-ethyl-4-hydroxypiperidine and piperidin-4-yl acyl chloride or an equivalent activated carboxylic acid derivative.

- Employing triethylamine or another suitable base to neutralize HCl formed during acylation.

- Conducting the reaction in ethyl methyl ketone or a similar solvent under room temperature stirring.

- Isolating the product by filtration or extraction, followed by recrystallization for purification.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethyl methyl ketone | Polar aprotic, good solubility for reactants |

| Temperature | Room temperature (~20-25°C) | Mild conditions prevent decomposition |

| Base | Triethylamine | Neutralizes HCl, drives reaction forward |

| Reaction Time | 2 hours | Sufficient for complete acylation |

| Purification | Filtration, evaporation, recrystallization | Enhances product purity and yield |

| Yield | ~80-85% (based on related compounds) | High yield achievable with optimized conditions |

Analytical and Structural Confirmation

- Crystallization : The product can be crystallized to obtain pure compound suitable for X-ray crystallography.

- X-ray Diffraction : Confirms the molecular structure, ring conformations, and substituent positions.

- Spectroscopic Methods : NMR, IR, and MS are used to confirm functional groups and molecular weight.

- Melting Point : Used as a purity indicator; related compounds show melting points around 70°C.

Summary of Research Findings

- The acylation of hydroxypiperidine derivatives with acyl chlorides in the presence of triethylamine and ethyl methyl ketone is a reliable method for synthesizing piperidinyl methanones.

- The reaction proceeds efficiently at room temperature with high yields and purity.

- Recrystallization from the reaction solvent enhances the product quality.

- Structural studies confirm the expected molecular architecture and substituent orientation.

- This method is adaptable to various substituted piperidines, including those with ethyl and hydroxyl groups, making it suitable for synthesizing this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。